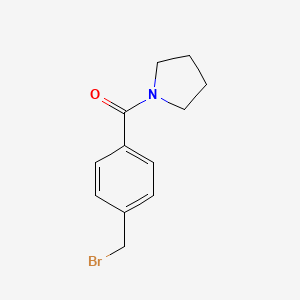
4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide is a heterocyclic compound that features a pyridine ring substituted with an ethyl group and a dioxathiolanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide typically involves the reaction of 5-ethylpyridine-2-ethanol with thioglycolic acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the dioxathiolanone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxathiolanone ring to a dioxathiolane ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the dioxathiolanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dioxathiolane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide involves its interaction with specific molecular targets. For instance, in its potential anti-diabetic application, the compound may act as an agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), similar to thiazolidinediones . Activation of PPARγ leads to increased transcription of insulin-responsive genes, improving glucose uptake and lipid metabolism.
類似化合物との比較
Similar Compounds
Pioglitazone: A thiazolidinedione used as an anti-diabetic agent.
Rosiglitazone: Another thiazolidinedione with similar applications.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide is unique due to its dioxathiolanone ring, which imparts distinct chemical and biological properties. Unlike the thiazolidinediones, this compound has a different heterocyclic framework that may offer advantages in terms of stability and reactivity.
特性
CAS番号 |
646519-82-6 |
|---|---|
分子式 |
C9H11NO3S |
分子量 |
213.26 g/mol |
IUPAC名 |
4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C9H11NO3S/c1-2-7-3-4-8(10-5-7)9-6-12-14(11)13-9/h3-5,9H,2,6H2,1H3 |
InChIキー |
RLUBECZRQNXWLE-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(C=C1)C2COS(=O)O2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-6-{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B8767164.png)
![[(4-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B8767173.png)

![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B8767187.png)
![7-(3-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE](/img/structure/B8767193.png)


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-5-phenyl-1-(phenylsulfonyl)-](/img/structure/B8767215.png)




